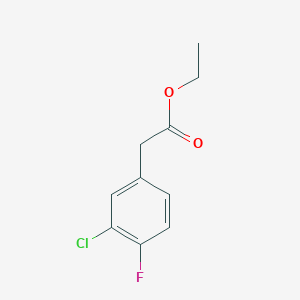
2-(3-chloro-4-fluorophényl)acétate d'éthyle
Vue d'ensemble
Description
Ethyl 2-(3-chloro-4-fluorophenyl)acetate is an organic compound characterized by its molecular structure, which includes a chloro and fluoro substituent on a phenyl ring attached to an ethyl acetate group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the reaction of 3-chloro-4-fluorobenzene with ethyl chloroacetate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reagents.
Esterification: Another approach is the esterification of 3-chloro-4-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4). The reaction is conducted under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction parameters. The choice of method depends on factors such as cost, scalability, and desired purity.
Types of Reactions:
Oxidation: Ethyl 2-(3-chloro-4-fluorophenyl)acetate can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: 3-chloro-4-fluorophenylacetic acid.
Reduction: 3-chloro-4-fluorophenylethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(3-chloro-4-fluorophenyl)acetate is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound is employed in the production of dyes, fragrances, and other specialty chemicals.
Analyse Biochimique
Biochemical Properties
Ethyl 2-(3-chloro-4-fluorophenyl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of ethyl 2-(3-chloro-4-fluorophenyl)acetate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
Ethyl 2-(3-chloro-4-fluorophenyl)acetate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, ethyl 2-(3-chloro-4-fluorophenyl)acetate can modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to changes in cell proliferation and survival, highlighting the compound’s potential impact on cellular function .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-(3-chloro-4-fluorophenyl)acetate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, ethyl 2-(3-chloro-4-fluorophenyl)acetate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(3-chloro-4-fluorophenyl)acetate can change over time. The compound’s stability and degradation are important factors to consider. Ethyl 2-(3-chloro-4-fluorophenyl)acetate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of ethyl 2-(3-chloro-4-fluorophenyl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, ethyl 2-(3-chloro-4-fluorophenyl)acetate can cause toxic or adverse effects, including liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
Ethyl 2-(3-chloro-4-fluorophenyl)acetate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations can influence the compound’s bioavailability and activity. Additionally, ethyl 2-(3-chloro-4-fluorophenyl)acetate can affect metabolic flux and metabolite levels, potentially altering the overall metabolic profile of the organism .
Transport and Distribution
The transport and distribution of ethyl 2-(3-chloro-4-fluorophenyl)acetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, ethyl 2-(3-chloro-4-fluorophenyl)acetate may be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cell .
Subcellular Localization
Ethyl 2-(3-chloro-4-fluorophenyl)acetate exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, ethyl 2-(3-chloro-4-fluorophenyl)acetate can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism .
Mécanisme D'action
The mechanism by which Ethyl 2-(3-chloro-4-fluorophenyl)acetate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-chloro-3-fluorophenyl)acetate: Similar structure but with the positions of the chloro and fluoro groups reversed.
Ethyl 2-(3-chloro-4-methylphenyl)acetate: Similar structure but with a methyl group instead of a fluoro group.
Ethyl 2-(3-chloro-4-nitrophenyl)acetate: Similar structure but with a nitro group instead of a fluoro group.
Uniqueness: Ethyl 2-(3-chloro-4-fluorophenyl)acetate is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of Ethyl 2-(3-chloro-4-fluorophenyl)acetate in various scientific and industrial contexts. Its unique chemical properties and versatile applications make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
ethyl 2-(3-chloro-4-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLMEXLIAJBVHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442075.png)
![6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442076.png)


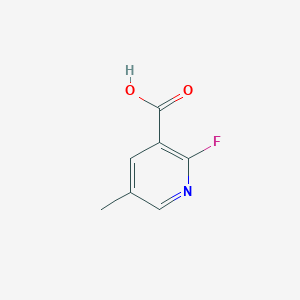

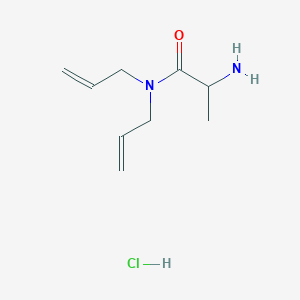

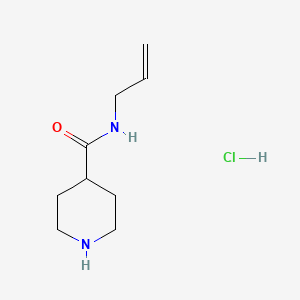

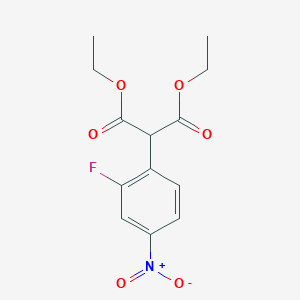
![[4-(tert-Butyl-dimethyl-silanyloxy)-1-hydroxymethyl-cyclohexyl]-methanol](/img/structure/B1442091.png)
